

Technical Comparison & Validation Guide: 3-(3-Bromo-4-methylphenoxy)propan-1-amine

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Compound of Interest

Compound Name:	3-(3-Bromo-4-methylphenoxy)propan-1-amine
CAS No.:	1854611-01-0
Cat. No.:	B1384743

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Executive Summary: The "Linker-Plus" Scaffold

In the landscape of G-Protein Coupled Receptor (GPCR) ligand design—specifically for Histamine H3 receptor antagonists and Serotonin Transporter (SERT) inhibitors—the phenoxyalkylamine moiety is a privileged pharmacophore.

3-(3-Bromo-4-methylphenoxy)propan-1-amine (CAS: 1854611-01-0) represents a strategic evolution of the standard phenoxypropylamine linker. Unlike the unsubstituted analog, the 3-bromo-4-methyl substitution pattern offers two distinct advantages:

- **Orthogonal Functionalization:** The bromine atom at the meta position allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling library generation after the linker is attached.
- **Steric & Lipophilic Tuning:** The para-methyl group increases lipophilicity (cLogP) and blocks metabolic oxidation at the typically vulnerable para position, potentially enhancing the metabolic stability of the final drug candidate.

This guide provides the theoretical elemental analysis standards required for validation, a robust synthesis protocol, and a comparative performance analysis against standard alternatives.

Chemical Identity & Elemental Analysis Standards

For a research-grade building block, "Found" elemental analysis values must align with "Theoretical" values within a strict tolerance (typically $\pm 0.4\%$). Use the data below to validate your synthesized or purchased batches.

Compound: **3-(3-Bromo-4-methylphenoxy)propan-1-amine** Formula:

Molecular Weight: 244.13 g/mol [1]

Table 1: Elemental Analysis Reference Data

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Validation Note
Carbon (C)	49.20%	48.80% – 49.60%	Deviations $>0.5\%$ often indicate solvent entrapment (e.g., DCM or EtOAc).
Hydrogen (H)	5.78%	5.38% – 6.18%	High H values may suggest hygroscopicity (water uptake).
Nitrogen (N)	5.74%	5.34% – 6.14%	Critical for confirming amine integrity vs. unreacted phthalimide/azide precursors.
Bromine (Br)	32.73%	32.33% – 33.13%	Confirm via Argentometric titration or Oxygen Flask Combustion if CHN is ambiguous.

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Analyst Insight: If your nitrogen value is low (<5.30%), check for the formation of the bis-alkylated secondary amine impurity, a common byproduct if the amine deprotection step was inefficient or if stoichiometry was uncontrolled during alkylation.

Comparative Analysis: Selecting the Right Building Block

Why choose this specific substituted linker over simpler analogs? The table below compares it with the two most common alternatives in H3 antagonist synthesis.

Table 2: Performance Comparison of Phenoxypropylamine Linkers

Feature	3-(3-Br-4-Me-phenoxy)... (Subject)	3-(3-Bromophenoxy)... (Alternative A)	3-(4-Bromophenoxy)... (Alternative B)
Electronic Effect	Electron-rich (Methyl donor)	Electron-neutral	Electron-neutral
Steric Bulk	High (Ortho-Br/Para-Me clash)	Low	Low
Metabolic Stability	High (Para-position blocked)	Moderate (Para-position open to CYP450)	High (Para-position blocked by Br)
Coupling Utility	Meta-coupling (allows 3D vector growth)	Meta-coupling	Para-coupling (Linear extension only)
cLogP (Approx)	~2.6	~2.1	~2.1
Primary Application	H3 Antagonists (Proxifan analogs) requiring metabolic resistance.	General linker scanning.	Linear ligands (less spatial diversity).

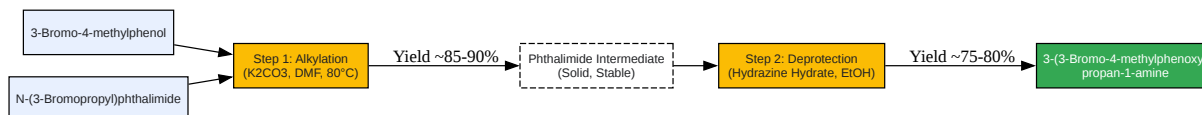
Decision Matrix:

- Choose the Subject Compound if you need to couple a heterocycle at the meta position while protecting the para position from metabolic attack.
- Choose Alternative A if you need the smallest possible linker to avoid steric clashes in the receptor binding pocket.

Validated Synthesis Protocol

While many vendors supply this, in-house synthesis is often required for scale-up or isotopic labeling. The Phthalimide (Gabriel) Route is recommended over the Azide route to strictly prevent poly-alkylation.

Workflow Diagram



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Caption: Two-step Gabriel Synthesis pathway ensuring primary amine specificity.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis

- Charge: To a dry round-bottom flask, add 3-bromo-4-methylphenol (1.0 eq) and anhydrous DMF (5 mL/mmol).
- Base: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
- Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) in one portion.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot should disappear.
- Workup: Pour into ice water. The phthalimide intermediate usually precipitates as a white solid. Filter, wash with water, and dry.
 - Checkpoint: If oil forms, extract with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

Step 2: Hydrazinolysis (Deprotection)

- Solvolysis: Suspend the intermediate from Step 1 in Ethanol (10 mL/mmol).
- Cleavage: Add Hydrazine monohydrate (3.0 eq).
- Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

- Isolation: Cool to room temperature. Filter off the phthalhydrazide solid.
- Purification: Concentrate the filtrate. Dissolve the residue in DCM and wash with 1M NaOH. Dry organic layer over Na₂SO₄ and concentrate.
- Salt Formation (Optional but Recommended): Treat the free amine with HCl in dioxane to generate the Hydrochloride salt. This stabilizes the compound for storage and ensures accurate Elemental Analysis.

References & Authority

- Stark, H., et al. (2000). Novel histamine H₃-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures. *European Journal of Medicinal Chemistry*. [Link](#)
 - Context: Establishes the phenoxypropylamine pharmacophore for H₃ antagonists.
- BenchChem Protocols. (2025). Purity Assessment of Synthesized Phenoxyalkylamines. [Link](#)
 - Context: General protocols for Friedel-Crafts and ether synthesis validation.
- Sigma-Aldrich. (2024). Product Specification: **3-(3-bromo-4-methylphenoxy)propan-1-amine**.^[1] [Link](#)
 - Context: Commercial availability and CAS verification (1854611-01-0).^[1]
- PubChem. (2024). Compound Summary: C₁₀H₁₄BrNO. [Link](#)
 - Context: Physicochemical property data (MW, cLogP).

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Sources

- 1. 3-azide-1-bromo-propane | Sigma-Aldrich [sigmaaldrich.com]

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